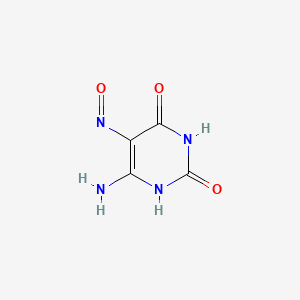

6-Amino-5-nitrosouracil

描述

Historical Context and Early Investigations of the Compound

The roots of research into 6-amino-5-nitrosouracil (B44844) are deeply embedded in the history of purine (B94841) chemistry. A pivotal moment was the development of the Traube purine synthesis in 1900, a foundational method in which the nitrosation of 6-aminouracils is a crucial step for preparing purines like theophylline (B1681296). google.com This process involves an electrophilic substitution at the electron-rich C5 position of the uracil (B121893) ring, which is activated by the amino group at the C6 position.

Early synthetic methodologies primarily focused on the regioselective nitrosation of a 6-aminouracil (B15529) precursor. The most common approach utilized sodium nitrite (B80452) (NaNO₂) in an acidic medium to generate the nitrosonium ion (NO⁺) in situ. Over the years, research has been dedicated to optimizing these synthetic routes to achieve higher yields and purity, essential for its role as an intermediate in pharmaceutical synthesis. google.com For instance, a French patent described the nitrosation of 1,3-diisobutyl-6-aminouracil to its 5-nitroso derivative in an aqueous acetic acid solution. google.com

Significance of this compound in Heterocyclic Chemistry

The importance of this compound in heterocyclic chemistry stems from its exceptional versatility as a synthetic precursor. The strategic placement of the amino and nitroso functional groups allows for a multitude of chemical transformations, including oxidation, reduction, and cyclization reactions.

A key reaction is the reduction of the nitroso group to an amino group, which forms the highly reactive 5,6-diaminouracil (B14702) intermediate. This intermediate is central to the synthesis of various fused heterocyclic systems. For example, it is a cornerstone in the preparation of xanthine (B1682287) derivatives. The 5,6-diaminouracil can be condensed with compounds like carboxylic acids or aldehydes to form 8-substituted xanthines, which are a class of purine alkaloids with notable biological activities.

Furthermore, this compound and its derivatives are instrumental in synthesizing other heterocyclic structures such as pteridines. The reaction of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) with phenacylidenetriphenylphosphoranes, for instance, yields 7-substituted 1,3-dimethyllumazines. rsc.org Similarly, its reaction with benzylidenetriphenylphosphoranes can produce theophylline derivatives. rsc.org This adaptability makes it a fundamental building block for constructing complex molecular architectures.

| Reaction Type | Reactant | Product Class | Significance |

|---|---|---|---|

| Reduction | Reducing Agents | 5,6-Diaminouracils | Key intermediate for fused heterocycles. |

| Condensation/Cyclization | Carboxylic Acids/Aldehydes (with the 5,6-diamino intermediate) | Xanthine Derivatives | Synthesis of biologically active purine alkaloids. |

| Reaction with Ylides | Phenacylidenetriphenylphosphoranes | Pteridine Derivatives (Lumazines) | Access to another important class of heterocycles. rsc.org |

| Reaction with Ylides | Benzylidenetriphenylphosphoranes | Theophylline Derivatives | Synthesis of purine derivatives. rsc.org |

Overview of Contemporary Research Directions for the Compound

Modern research continues to explore and expand the applications of this compound and its derivatives across several scientific domains.

Organic Synthesis: The compound remains a cornerstone in organic synthesis for creating novel heterocyclic systems. Optimized and greener synthetic protocols are being developed for the synthesis of the this compound core itself. Research also focuses on using it as a precursor for radioactively labeled compounds for use in metabolic studies.

Medicinal Chemistry: Derivatives of this compound are subjects of interest for their potential therapeutic properties. For example, 6-amino-1-methyl-5-nitrosouracil (B114625) has been noted for its antimicrobial activity. lookchem.com The core structure is being investigated as a scaffold for developing new anticancer agents, with some studies suggesting that the mechanism of action might involve interactions with nucleic acids and proteins, potentially leading to DNA damage in cancer cells. scirp.org

Coordination Chemistry: The ability of this compound and its derivatives to act as ligands and form stable complexes with various metal ions is a significant area of study. researchgate.net The nitroso and carbonyl groups can act as bidentate ligands. These metal complexes, such as those with zinc(II), cadmium(II), and copper(II), are investigated for their unique structural properties and potential applications. researchgate.netakjournals.com For instance, functionalized reduced graphene oxide with 5-nitroso-6-aminouracil has been developed for the selective detection of chromium ions in aqueous solutions. researchgate.net

Computational Chemistry: Quantum chemical calculations, including Density Functional Theory (DFT), are employed to understand the electronic structure, tautomeric forms (such as nitroso-enamine and oxime-imine forms), and reactivity of this compound. These theoretical studies provide insights into the molecule's properties and help in predicting its behavior in various chemical reactions and biological interactions. acs.org

| Research Area | Focus of Investigation | Example Application |

|---|---|---|

| Organic Synthesis | Development of novel heterocyclic compounds. | Precursor for pteridines and xanthines. rsc.org |

| Medicinal Chemistry | Exploring potential therapeutic properties. | Derivatives studied for antimicrobial and anticancer activities. lookchem.com |

| Coordination Chemistry | Formation and characterization of metal complexes. researchgate.net | Sensor for detecting heavy metal ions like chromium. researchgate.net |

| Computational Chemistry | Understanding molecular structure, properties, and reactivity. | Studying tautomerism and reaction mechanisms. acs.org |

Structure

3D Structure

属性

IUPAC Name |

6-amino-5-nitroso-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPCSXFEWFSECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202819 | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-24-0, 63884-45-7 | |

| Record name | 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrouracil, 5-hydroxyimino-6-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-nitrosouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 6 Amino 5 Nitrosouracil

Nucleophilic and Electrophilic Reactivity of the Compound

The chemical behavior of 6-Amino-5-nitrosouracil (B44844) is largely dictated by the specific arrangement of its functional groups on the pyrimidine (B1678525) ring. The C5 and C6 positions, along with the exocyclic amino and nitroso groups, create a molecule with distinct sites for both nucleophilic and electrophilic attack.

The C5 position is particularly reactive, influenced by the electron-donating amino group at C6 and the electron-withdrawing nitroso group at C5. This electronic push-pull effect makes the C5 position susceptible to electrophilic substitution reactions. The synthesis of this compound itself is an example of this, involving the electrophilic attack of a nitrosonium ion (NO⁺) on the electron-rich C5 position of a 6-aminouracil (B15529) precursor.

The nitroso group is a primary site of reactivity. Its nitrogen and oxygen atoms can act as nucleophiles, while the nitrogen can also be electrophilic. This dual reactivity allows it to participate in a wide array of transformations, including condensation and redox reactions. The amino group at the C6 position is a site for nucleophilic substitution, capable of reacting with electrophiles like alkyl halides and acyl chlorides to form a variety of substituted uracil (B121893) derivatives. The C5=C6 double bond can also be a site for synthetic modifications through nucleophilic and electrophilic addition reactions. researchgate.net

Condensation Reactions Involving this compound

This compound and its derivatives are valuable intermediates in condensation reactions, which are critical for the synthesis of fused heterocyclic ring systems. rsc.org These reactions typically involve the nitroso group at the C5 position and the amino group at the C6 position, which, after reduction of the nitroso group, become two adjacent amino groups poised for cyclization.

The most significant application of this compound in synthesis is its role as a precursor for building fused heterocyclic structures, such as purines and pteridines. This is primarily achieved through the Traube purine (B94841) synthesis, a classic and widely used method. pharmaguideline.comthieme-connect.de The general strategy involves the reduction of the 5-nitroso group to an amino group, creating a highly reactive 5,6-diaminopyrimidine intermediate. This intermediate is then condensed with a one-carbon unit, which subsequently undergoes cyclization to form the fused imidazole (B134444) or pyrazine (B50134) ring. researchgate.net

The synthesis of xanthine (B1682287) and its derivatives, such as the well-known methylxanthines caffeine (B1668208) and theophylline (B1681296), prominently features this compound as a key starting material. biointerfaceresearch.com This process is a classic example of the Traube purine synthesis. nih.gov

The pathway involves two main steps:

Reduction: The 5-nitroso group of a 6-amino-1,3-dialkyl-5-nitrosouracil is reduced to an amino group. This is commonly achieved through catalytic hydrogenation (e.g., H₂ over a Palladium on carbon catalyst) or by using chemical reducing agents like sodium dithionite (B78146). biointerfaceresearch.comnih.gov The product of this step is a 1,3-dialkyl-5,6-diaminouracil. biointerfaceresearch.com

Condensation and Cyclization: The resulting 5,6-diaminouracil (B14702) intermediate is then reacted with a source for the C8 carbon of the purine ring. frontiersin.orgnih.gov Common reagents include formic acid, aldehydes, or acid chlorides. pharmaguideline.combiointerfaceresearch.com The condensation forms an amide or imine intermediate, which then undergoes intramolecular cyclization, often with heating or under basic conditions (e.g., aqueous sodium hydroxide), to yield the final 8-substituted xanthine derivative. biointerfaceresearch.comfrontiersin.org

For instance, reacting 5,6-diamino-1,3-dimethyluracil (B14760) with various aldehydes leads to the formation of Schiff bases, which can be cyclized to afford the corresponding 8-substituted theophylline derivatives. nih.govrsc.org

| Step | Reactant | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Nitrosation | 1,3-dialkyl-6-aminouracil | NaNO₂, Acetic Acid | 6-amino-1,3-dialkyl-5-nitrosouracil | biointerfaceresearch.com |

| 2. Reduction | 6-amino-1,3-dialkyl-5-nitrosouracil | Catalytic Hydrogenation (e.g., H₂/Pd-C) or Sodium Dithionite | 1,3-dialkyl-5,6-diaminouracil | biointerfaceresearch.comnih.gov |

| 3. Condensation & Cyclization | 1,3-dialkyl-5,6-diaminouracil | Various aldehydes, carboxylic acids, or formic acid, followed by heating or base (e.g., NaOH) | 1,3,8-trisubstituted xanthine | biointerfaceresearch.comnih.gov |

This compound derivatives also serve as precursors for the synthesis of lumazines, which are pteridine-2,4-dione structures. A notable method involves the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) with phenacylidenetriphenylphosphoranes. This condensation reaction directly leads to the formation of 7-substituted 1,3-dimethyl-lumazines. rsc.org This synthesis provides an efficient route to these heterocyclic systems, which are of interest in medicinal chemistry. rsc.org

| Reactants | Product | Reference |

|---|---|---|

| 6-amino-1,3-dimethyl-5-nitrosouracil and Phenacylidenetriphenylphosphoranes | 7-substituted 1,3-dimethyl-lumazines | rsc.org |

Cyclization Reactions for Heterocycle Formation

Redox Reactions of the Nitroso Group

The nitroso group (-N=O) at the C5 position is the most prominent redox-active site in the this compound molecule. It can readily undergo both reduction and oxidation, making it a versatile functional group for synthetic transformations.

The oxidation of the nitroso group converts it into a nitro group (-NO₂), yielding 6-amino-5-nitrouracil derivatives. This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide.

The reduction of the nitroso group is arguably the most synthetically important reaction of this compound. This transformation is a critical step in the synthesis of various fused heterocyclic systems, particularly in the Traube purine synthesis. rsc.org

The reduction converts the nitroso group into a primary amino group (-NH₂). The primary product of this reaction is 5,6-diaminouracil or its N-alkylated derivatives. rsc.org This diamino compound is a key intermediate, as the two adjacent amino groups at C5 and C6 are perfectly positioned to undergo condensation and cyclization reactions to form an additional ring. biointerfaceresearch.com

Several reducing agents are effective for this transformation, with the choice often depending on the specific substrate and desired reaction conditions.

| Reducing Agent | Product | Significance | Reference |

|---|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | 5,6-Diaminouracil | Commonly used in the Traube synthesis for xanthine derivatives. | nih.gov |

| Catalytic Hydrogenation (e.g., H₂ with Pd/C catalyst) | 5,6-Diaminouracil | A clean and efficient method for producing the key diamino intermediate. | biointerfaceresearch.com |

| Ammonium Sulfide ((NH₄)₂S) | 5,6-Diaminouracil | A classic reagent used in the Traube synthesis. | pharmaguideline.com |

| Sodium Borohydride (NaBH₄) | 5,6-Diaminouracil | A common hydride reducing agent capable of this transformation. |

Oxidation Reactions and Lead Tetraacetate Interactions

The oxidation of this compound and its derivatives has been a subject of interest, particularly in the context of synthesizing more complex heterocyclic systems. Lead tetraacetate (Pb(OAc)₄) is a notable oxidizing agent that has been employed in these transformations. While specific studies on the direct oxidation of the parent this compound with lead tetraacetate are not extensively detailed in the available literature, valuable insights can be drawn from the reactivity of its N-substituted derivatives, such as 1,3-dimethyl-6-amino-5-nitrosouracil.

The reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate has been reported to yield a variety of products depending on the reaction conditions. One significant outcome of this reaction is the formation of purine derivatives. Mechanistic investigations into the oxidation of 1,3-disubstituted 6-amino-5-nitrosouracils with lead tetraacetate have revealed the formation of complex structures like pyrimido[5,4-g]pteridinetetrone 10-oxides. acs.org

A proposed general mechanism for the oxidation of 6-aminouracils with lead tetraacetate involves the initial attack of the oxidant on the amino group, leading to the formation of a nitrene intermediate. This highly reactive species can then undergo intramolecular cyclization or react with other molecules in the reaction mixture to form a variety of products. The specific products obtained are highly dependent on the substituents on the uracil ring and the reaction conditions employed.

Table 1: Products from the Oxidation of a this compound Derivative with Lead Tetraacetate

| Reactant | Oxidizing Agent | Major Product Class | Reference |

|---|---|---|---|

| 1,3-Dimethyl-6-amino-5-nitrosouracil | Lead Tetraacetate | Purine derivatives | acs.org |

Hydrolytic Reactions and Product Characterization

The hydrolytic stability of this compound is an important aspect of its chemical profile, particularly in aqueous environments. While comprehensive studies on the hydrolysis of the parent compound itself are limited, the hydrolytic behavior of its reaction products provides significant insights.

A notable example is the hydrolysis of the product formed from the reaction of this compound with thiourea (B124793) in an aqueous acidic solution. This reaction yields 6-amino-5-formamidinosulfenimino-2,3,4,5-tetrahydropyrimidine-2,4-dione di-p-toluenesulfonate. This salt is stable in the solid state but undergoes hydrolysis in aqueous solution. researchgate.net

The hydrolysis of this intermediate involves the cleavage of the amino group at the 6-position of the uracil ring, leading to the formation of 5-formamidinosulfeniminobarbituric acid p-toluenesulfonate monohydrate in nearly quantitative yield. researchgate.net The characterization of this hydrolysis product has been accomplished using techniques such as NMR spectroscopy and X-ray crystallography. researchgate.net

Heating an aqueous solution of the initial thiourea adduct, followed by treatment with an alkali, results in the formation of 1,2,5-thiadiazolo[3,4-d]pyrimidine. researchgate.net This demonstrates that the hydrolytic conditions can significantly influence the final product distribution.

Table 2: Hydrolysis Products of a this compound Adduct

| Reactant | Hydrolysis Conditions | Major Product | Reference |

|---|---|---|---|

| 6-Amino-5-formamidinosulfenimino-2,3,4,5-tetrahydropyrimidine-2,4-dione di-p-toluenesulfonate | Aqueous solution | 5-Formamidinosulfeniminobarbituric acid p-toluenesulfonate monohydrate | researchgate.net |

Interactions with Thio-containing Compounds

This compound exhibits significant reactivity towards thio-containing compounds. These reactions are of interest for the synthesis of various sulfur-containing heterocyclic systems. The interaction with thiols and thiourea has been investigated, revealing a range of possible reaction pathways.

The reactions of 1,3-dimethyl-6-amino-5-nitrosouracil with various thiols have been shown to produce a mixture of condensation and oxidation-reduction products. Among the isolated products are disulfides, 4,6-dimethyl acs.orgacs.orgrsc.orgthiadiazolo[3,4-d]pyrimidine-5,7-dione, pteridine-2,4-diones, purine-2,6-diones, pyrimidopteridines, and 5,6-diamino-1,3-dimethyluracil. rsc.org The mechanism of these reactions is complex and likely involves initial nucleophilic attack of the thiol on the nitroso group.

As previously mentioned, the reaction of this compound with thiourea in an aqueous acidic medium results in the replacement of the oxygen atom of the nitroso group with an isothiouronium fragment. This leads to the formation of 6-amino-5-formamidinosulfenimino-2,3,4,5-tetrahydropyrimidine-2,4-dione, which can be isolated as a p-toluenesulfonate salt. researchgate.net This intermediate is a key precursor for the synthesis of thiadiazole-containing compounds. researchgate.net

Table 3: Products from the Reaction of this compound and its Derivative with Thio-compounds

| Reactant | Thio-compound | Major Product(s) | Reference |

|---|---|---|---|

| 1,3-Dimethyl-6-amino-5-nitrosouracil | Various thiols | Disulfides, thiadiazolopyrimidinedione, pteridinediones, purinediones, pyrimidopteridines, diaminouracil | rsc.org |

Mechanistic Insights into this compound Reactivity

The reactivity of this compound is governed by the electronic properties of its constituent functional groups and their positions on the pyrimidine ring. The amino group at C6 is a strong electron-donating group, which increases the electron density of the pyrimidine ring, particularly at the C5 position. Conversely, the nitroso group at C5 is an electron-withdrawing group.

This electronic push-pull system makes the nitroso group highly susceptible to nucleophilic attack. The nitrogen atom of the nitroso group is electrophilic and is the primary site of reaction with nucleophiles such as thiols. rsc.org The initial adduct can then undergo a series of rearrangements and further reactions to yield a variety of products.

Computational studies on related 5-cyano thiouracil derivatives suggest that descriptors such as lipophilicity, electrophilicity index, and dipole moment play a crucial role in their biological activity. journal-vniispk.ru While not directly on this compound, these findings highlight the importance of electronic and physicochemical properties in determining the reactivity and interactions of such molecules. The introduction of electron-withdrawing groups like nitroso is predicted to enhance the electrophilic character of the molecule. journal-vniispk.ru

The tautomeric forms of this compound also play a role in its reactivity. The nitroso group can exist in equilibrium with its oxime tautomer. The specific tautomer present under different reaction conditions can influence the reaction pathway and the final products. The solvent can also play a significant role in the tautomeric equilibrium and, consequently, the reactivity. acs.org

Tautomerism and Molecular Structure of 6 Amino 5 Nitrosouracil

Identification and Characterization of Tautomeric Forms

Experimental and theoretical studies have identified several key tautomeric equilibria for 6-Amino-5-nitrosouracil (B44844) and its derivatives. researchgate.netnih.gov These equilibria involve the uracil (B121893) backbone and the 5-nitroso and 6-amino groups, leading to distinct structural isomers with different bonding arrangements.

Research into derivatives like 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) has indicated the presence of nitrone–enamine tautomerism. This specific form of tautomerism involves the migration of a proton from the amino group to the oxygen atom of the nitroso group. This creates a zwitterionic nitrone structure, where the nitrogen of the former amino group becomes part of an iminium cation and the nitroso group is converted to an oxyanion, existing in equilibrium with the primary enamine form. Understanding this tautomeric preference is crucial as it can significantly influence the molecule's chemical behavior and reactivity in different environments.

The most prominent tautomeric relationship for this compound is the equilibrium between the nitroso-amino form and the oxime-imine form. This interconversion is a classic example of nitroso-oxime tautomerism coupled with an amino-imine shift. The chemical synonym, "5-Hydroxyimino-6-iminohydrouracil," directly refers to this tautomeric structure, highlighting its significance. nih.gov In this equilibrium, the proton from the C5-attached nitroso group's alpha-carbon (hypothetically, though more accurately a proton shift from the ring) migrates to the nitroso oxygen, forming a hydroxyl group characteristic of an oxime. Simultaneously, a proton shifts from the 6-amino group, resulting in a 6-imino group. This equilibrium is critical as the oxime and imine functional groups have distinct chemical properties compared to the nitroso and amino groups.

In addition to the tautomerism involving the substituents, the uracil ring itself can undergo keto-enol tautomerization. The diketo form of the uracil ring is generally considered the most stable tautomer under most conditions. nih.gov However, the equilibrium can shift towards enol forms, where a proton from a ring nitrogen migrates to an adjacent carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond within the ring. This process is often dependent on the pH of the solution. frontiersin.org For instance, in aqueous solutions, the proportion of the enol form can increase at higher pH values (pH ≥ 8). frontiersin.org Studies on related compounds, such as 6-amino-5-formyluracil, have also shown that successive deprotonations lead to a greater contribution from enolyzed forms. researchgate.net

Influence of Tautomerism on Reactivity and Biological Activity

The existence of this compound in different tautomeric forms is not merely a structural curiosity; it has profound implications for its chemical reactivity and biological activity. The distribution of tautomers can be influenced by the surrounding environment, such as the solvent or a biological binding site. Each tautomer presents a unique profile of hydrogen bond donors and acceptors, as well as different nucleophilic and electrophilic centers.

For example, the nitroso group in the primary tautomer is known to be a reactive site, susceptible to both electrophilic and nucleophilic interactions. Conversely, the oxime group in the tautomeric form has different reactivity, potentially participating in condensation reactions. The shift between an amino group (a strong electron-donating group) and an imine group alters the electronic properties of the pyrimidine (B1678525) ring, thereby affecting its interaction with other molecules. Therefore, understanding the tautomeric preferences of this compound is essential for predicting its reaction outcomes and its potential interactions with biological targets.

Theoretical and Computational Studies on Tautomeric Equilibria

Given the difficulty of isolating and characterizing individual tautomers that are in rapid equilibrium, theoretical and computational methods have become indispensable tools for studying the tautomerism of this compound and related compounds. nih.gov Quantum chemical calculations allow for the investigation of the structures and relative stabilities of all possible tautomers.

Quantum chemical calculations, particularly those using density functional theory (DFT), are widely employed to determine the relative energies and, consequently, the stabilities of different tautomers. nih.govnih.gov Studies on uracil and its substituted derivatives consistently show that intramolecular electrostatic interactions are the primary factors governing the stability of the various tautomeric forms. nih.gov

For substituted uracils, calculations have repeatedly confirmed that the diketo tautomer of the uracil ring is the most stable form by a significant energy margin (often 10–20 kcal/mol) in the gas phase and in solution. nih.gov This high energy difference explains why the diketo form is the one predominantly observed in most experiments. The relative stability of tautomers involving the exocyclic groups can also be calculated, providing insights into the likely dominant species in equilibrium.

Below is a table summarizing typical findings from computational studies on the relative stability of uracil tautomers, which provides a foundational understanding for this compound.

| Tautomeric Form | Description | Calculated Relative Stability (Gas Phase) | Key Structural Features |

|---|---|---|---|

| Diketo | Canonical uracil form | Most Stable (Reference) | Two C=O groups at C2 and C4 |

| 2-enol, 4-keto | Enol form at C2 | Less Stable | C2-OH and C4=O groups |

| 2-keto, 4-enol | Enol form at C4 | Less Stable | C2=O and C4-OH groups |

| Dienol | Enol forms at C2 and C4 | Least Stable | Two C-OH groups at C2 and C4 |

Solvent Effects on Tautomeric Equilibria

The equilibrium between the different tautomeric forms of this compound is highly sensitive to the surrounding solvent environment. While direct and extensive research on the solvent effects on this compound is not abundantly available in the reviewed literature, significant insights can be drawn from studies on its close analog, 6-amino-1,3-dimethyl-5-nitrosouracil. The core uracil ring and the 5-nitroso and 6-amino substituents, which are the primary drivers of tautomerism, are present in both molecules.

Theoretical studies on substituted uracil derivatives indicate that polar solvents can enhance the electronic properties of both electron-donating and electron-withdrawing groups. researchgate.net For this compound, this suggests that polar solvents could influence the electron distribution within the molecule, thereby affecting the relative stability of its tautomers.

In a detailed investigation of 6-amino-1,3-dimethyl-5-nitrosouracil, the solvent was found to play a crucial role in the crystallization of a specific tautomer. researchgate.net Specifically, in dimethyl sulfoxide (B87167) (DMSO), the nitrone–enamine tautomer was found to be dominant. researchgate.net This preference is attributed to the formation of stable complexes between the tautomer and the solvent molecules, facilitated by hydrogen bonding. researchgate.net Quantum chemical calculations and molecular dynamics simulations have corroborated these findings, showing that the hydrogen bonding interactions between DMSO and the nitrone–enamine tautomer help to preserve this form during crystallization. researchgate.net

Given the structural similarities, it is plausible that polar aprotic solvents like DMSO would also favor specific tautomeric forms of this compound through similar intermolecular interactions. The specific equilibrium constants in various solvents, however, would require dedicated experimental investigation.

Experimental Elucidation of Tautomeric States

The determination of the predominant tautomeric forms of this compound in different states relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons, particularly those attached to nitrogen and oxygen atoms, are highly sensitive to their chemical environment and can thus provide clear indicators of the existing tautomeric equilibrium. For the related compound, 6-amino-1,3-dimethyl-5-nitrosouracil, ¹H NMR spectra were instrumental in confirming the dominance of the nitrone–enamine tautomer in a DMSO solution. researchgate.net By comparing the experimental NMR data with predicted spectra for different tautomers, researchers can identify the major species present. researchgate.net Similar solvent-dependent NMR studies on this compound would be invaluable in quantifying the tautomeric populations in various solvents.

X-ray Crystallography provides unambiguous evidence of the molecular structure in the solid state. A single-crystal X-ray diffraction study of 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate revealed its precise three-dimensional structure. iucr.org Such studies can definitively identify which tautomer is present in the crystalline form and provide detailed information on bond lengths and angles, which can, in turn, offer insights into the electronic delocalization within the molecule. iucr.org For instance, the observation of a pronounced double-bond character in the C6-N6 bond of the dimethylated analog is consistent with the chemical behavior of the 6-amino group. iucr.org

The combination of these experimental techniques, often supported by computational chemistry, is essential for a comprehensive understanding of the tautomeric behavior of this compound.

Coordination Chemistry and Metal Complexes of 6 Amino 5 Nitrosouracil

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 6-Amino-5-nitrosouracil (B44844) and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. Characterization of the resulting complexes is carried out using a range of spectroscopic and analytical techniques, including FTIR, UV-Vis, NMR spectroscopy, and elemental analysis to determine the structure and coordination environment of the metal ion.

This compound and its N-methylated derivatives form complexes with various bivalent transition metal ions. Spectroscopic studies indicate that the specific coordination environment can vary depending on the metal ion. For instance, in complexes with a derivative, 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) (DANU), the coordination geometry around a copper(II) ion is often a distorted square-pyramidal CuN₃O₂. researchgate.net The basal plane in such complexes can be composed of two amino and one oximato nitrogen atoms, along with one oximato oxygen. researchgate.net In a nickel(II) complex with a related ligand system, the Ni(II) ion is found in a distorted square pyramidal NiN₃O₂ environment. researchgate.net

In the case of the copper complex with 6-amino-1,3-dimethyl-5-nitrosouracil, [Cu(ADNU)₂(H₂O)₂], X-ray diffraction revealed an octahedral environment around the copper atom. researchgate.net The metal center is coordinated by two bidentate pyrimidine (B1678525) ligands through the nitrogen atom of the nitroso group (N5) and the nitrogen of the amino group (N6), with two water molecules completing the octahedral geometry. researchgate.net Spectroscopic studies of complexes formed between this compound (ANU) and its dimethyl derivative (DANU) with Co²⁺, Ni²⁺, and Cu²⁺ have shown the formation of complexes with varying stoichiometric ratios. researchgate.net

Table 1: Spectroscopic and Stoichiometric Data for Transition Metal Complexes with this compound Derivatives researchgate.net

| Ligand | Metal Ion | Stoichiometric Ratio (Metal:Ligand) | Association/Binding Constant (Ka) |

| ANU | Co²⁺ | 1:2 | 9.524 x 10² |

| DANU | Cu²⁺ | 1:1 | 3.956 x 10³ |

| DANU | Ni²⁺ | 1:2 | 2.041 x 10³ |

Complexes of 6-amino-3-methyl-5-nitrosouracil (HAMNU), a derivative of this compound, have been synthesized with Zn(II), Cd(II), and Hg(II) ions. cdnsciencepub.com Studies suggest that for these ions, the exocyclic oxygen and nitrogen atoms are more likely to participate in binding than the ring nitrogen atoms. researchgate.netcdnsciencepub.com In the Zn(II) and Cd(II) complexes, the ligand coordinates in its nitrosophenolic anionic form. researchgate.netcdnsciencepub.com Conversely, in the Hg(II) complex, the ligand appears to bind in its neutral form. researchgate.netcdnsciencepub.com For all three metal ions—Zn(II), Cd(II), and Hg(II)—tetrahedral structures have been proposed for the resulting complexes. researchgate.netcdnsciencepub.com

Ligand Binding Modes and Coordination Sites of this compound

The coordination behavior of this compound is dictated by the presence of several potential donor sites, including the ring nitrogens, the exocyclic amino group, and the oxygen and nitrogen atoms of the carbonyl and nitroso groups, respectively.

Research indicates a strong tendency for the exocyclic oxygen and nitrogen atoms of this compound derivatives to bind with metal ions like Zn(II), Cd(II), and Hg(II), in preference to the ring nitrogen atoms. researchgate.netcdnsciencepub.com In some copper complexes, the ligand has been shown to act in a bidentate fashion, coordinating through the nitrogen atom of the nitroso group (N5) and the nitrogen atom of the amino group (N6). researchgate.net

A prominent binding mode, particularly in Zn(II) and Cd(II) complexes, involves N,O-coordination. In this arrangement, the ligand, existing in its nitrosophenolic anionic form, binds to the metal center through the nitrogen atom of the 5-nitroso group and the oxygen atom of the 6-oxide group. researchgate.netcdnsciencepub.com In a specific cadmium(II) complex, one cadmium atom binds through the N5 and O4 atoms, while a second cadmium atom is bound at the N1 and O2 sites of the uracil (B121893) ring. researchgate.net

Structural Analysis of Metal-6-Amino-5-nitrosouracil Complexes

The precise geometry and structure of metal complexes containing this compound are often determined through single-crystal X-ray diffraction and supported by spectroscopic data.

The crystal structure of the complex catena-bis(μ-6-amino-3-methyl-5-nitrosouracilato-N5,O4,N1,O2)cadmium(II) has been determined, revealing a polymeric structure. researchgate.net It crystallizes in the tetragonal space group P4₁2₁2. researchgate.net In this structure, the cadmium atom is eight-coordinated in a dodecahedral geometry, with oxygen atoms occupying the 'A' vertices and nitrogen atoms at the 'B' vertices. researchgate.net The ligands are equivalent, with one cadmium atom binding through the N5 and O4 positions and another through the N1 and O2 sites. researchgate.net

In a copper complex, [Cu(ADNU)₂(H₂O)₂], where ADNU is the deprotonated form of 6-amino-1,3-dimethyl-5-nitrosouracil, the metal atom is situated at a crystallographic inversion center. researchgate.net This results in an octahedral environment where the two bidentate pyrimidine ligands coordinate through N(5) and N(6), and two water molecules occupy the remaining positions. researchgate.net

Table 2: Structural Data for Selected Metal Complexes of this compound Derivatives researchgate.net

| Complex | Metal Ion | Coordination Geometry | Key Coordination Sites |

| catena-bis(μ-6-amino-3-methyl-5-nitrosouracilato)cadmium(II) | Cd(II) | Dodecahedral (8-coordinate) | N5, O4 and N1, O2 |

| [Cu(ADNU)₂(H₂O)₂] | Cu(II) | Octahedral | N5, N6 |

| Generic Derivative Complex | Ni(II) | Distorted Square Pyramidal | N₃O₂ environment |

| Generic Derivative Complex | Cu(II) | Distorted Square Pyramidal | N₃O₂ environment |

X-ray Diffraction Studies of Complex Structures

X-ray diffraction has been instrumental in elucidating the precise solid-state structures of several metal complexes of this compound derivatives. For instance, the structure of a copper complex of 6-amino-1,3-dimethyl-5-nitrosouracil, [Cu(ADNU)2(H2O)2], has been determined. In this complex, the copper atom is situated on a crystallographic inversion center. It is coordinated in an octahedral environment by two bidentate pyrimidine moieties and two water molecules. researchgate.net The pyrimidine ligand coordinates to the copper ion through the nitrogen atom of the 5-nitroso group and the nitrogen atom of the 6-amino group. researchgate.net

Another example is the cadmium(II) complex with 6-amino-3-methyl-5-nitrosouracil, which forms a polymeric structure. The crystal structure of catena-bis(μ-6-amino-3-methyl-5-nitrosouracilato-N5,O4,N1,O2)cadmium(II) reveals a tetragonal system with complex polymeric sheets that are interconnected by hydrogen bonds. researchgate.net

Proposed Geometries and Stereochemistry of Complexes

Based on spectroscopic and other characterization techniques, various geometries have been proposed for the metal complexes of this compound and its derivatives.

For the complexes of 6-amino-3-methyl-5-nitroso-uracil (HAMNU) with Zn(II) and Cd(II), a tetrahedral structure is proposed. In these complexes, the ligand is thought to be N,O-coordinated through the 5-nitroso and 6-oxide groups in its nitrosophenolic anionic form. researchgate.net A tetrahedral geometry is also suggested for the Hg(II) complex of HAMNU, where the ligand appears to be bound in its neutral form. researchgate.net

In the case of cobalt(II) and copper(II) complexes with 6-amino-1-methyl-5-nitrosouracil (B114625) and its 6-methylamine derivative, octahedral geometries have been proposed. For the cobalt complexes, the pyrimidine bases are suggested to act as bidentate ligands in their anionic form. In contrast, for the copper complexes, the pyrimidine bases are believed to interact in their neutral form as monodentate ligands. researchgate.net

Thermal Decomposition Studies of Metal Complexes

The thermal stability and decomposition pathways of metal complexes of this compound have been investigated to understand their thermal properties.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been employed to study the thermal behavior of various metal complexes of this compound and its derivatives. akjournals.comresearchgate.net These studies provide insights into the dehydration and pyrolytic processes of these complexes. For example, the thermal decomposition of complexes of this compound with Fe(II), Co(II), Ni(II), and Cu(II) has been examined using these techniques. researchgate.net Similarly, the thermal behavior of cadmium(II) complexes with deprotonated 6-amino-5-nitroso-uracil, deprotonated 6-amino-3-methyl-5-nitroso-uracil, and neutral 6-amino-1-methyl-5-nitroso-uracil has been characterized. akjournals.com The thermal analysis of zinc(II) complexes with these ligands has also been reported. researchgate.net

Dehydration Processes and Enthalpy Calculations

The initial stage in the thermal decomposition of the hydrated metal complexes of this compound derivatives typically involves the loss of water molecules. akjournals.comresearchgate.net In many cases, the dehydration process occurs in a single step, suggesting that the water molecules are in equivalent environments. akjournals.com However, for some complexes, such as certain zinc(II) complexes, dehydration can take place in multiple steps. researchgate.net

The enthalpy values associated with these dehydration processes have been calculated from DSC curves. For a series of cadmium(II) complexes, the dehydration enthalpy values were found to be in the range of 42.7–80.5 kJ·mol⁻¹ per water molecule. akjournals.comakjournals.com For zinc(II) complexes, the dehydration enthalpies ranged from 31.3 to 76.5 kJ·mol⁻¹ per water molecule. researchgate.net

Below is a table summarizing the dehydration data for some cadmium(II) complexes of this compound and its derivatives.

| Complex | Dehydration Step(s) | Dehydration Enthalpy (kJ·mol⁻¹ H₂O) |

| CdA₂·3H₂O (A = deprotonated this compound) | 1 | 42.7 - 80.5 |

| CdB₂·2H₂O (B = deprotonated 6-amino-3-methyl-5-nitrosouracil) | 1 | 42.7 - 80.5 |

| CdCl₂(CH)₂·2H₂O (CH = neutral 6-amino-1-methyl-5-nitrosouracil) | 1 | 42.7 - 80.5 |

Pyrolytic Processes and Thermal Stability

Following dehydration, the anhydrous complexes undergo pyrolysis at higher temperatures. The pyrolytic decomposition of these complexes generally concludes in the temperature range of 540–900°C. akjournals.comresearchgate.net The final residue of the thermal decomposition is often the corresponding metal oxide. For instance, in the case of cadmium(II) complexes with deprotonated this compound and its 3-methyl derivative, the final residue is cadmium oxide. akjournals.com Similarly, the pyrolysis of the investigated zinc(II) complexes yields zinc oxide as the final product. researchgate.net However, the pyrolytic decomposition of the CdCl₂(CH)₂·2H₂O complex does not leave any residue due to the elimination of cadmium chloride. akjournals.com

The DSC curves for the pyrolytic processes of the complexes show a greater number of exothermic effects compared to the free ligands, which is attributed to the combustion of the organic matter. akjournals.com

Spectrophotometric Investigation of Complexation with Metal Ions

UV-visible spectrophotometry has been utilized to study the complexation of this compound derivatives with various metal ions in solution. These studies often reveal a color change upon the formation of the metal complex. For example, a derivative of this compound, ANU, shows a color change from colorless to yellow when it forms a complex with cobalt ions. researchgate.net Another derivative, DANU, exhibits a color change from colorless to dark yellow upon forming complexes with copper and nickel cations. researchgate.net

Job's plots, a method of continuous variation, have been used to determine the stoichiometry of these complexes in solution. These plots have indicated various stoichiometric ratios for the metal-ligand complexes. researchgate.net The binding constants (Ka) for the complexation have also been calculated using methods such as the Benesi-Hildebrand plot. For the complex of ANU with Co²⁺, the binding constant was determined to be 9.524 × 10² M⁻¹. For the complexes of DANU with Cu²⁺ and Ni²⁺, the binding constants were found to be 3.956 × 10³ M⁻¹ and 2.041 × 10³ M⁻¹, respectively. researchgate.net

Determination of Stoichiometric Ratios

The stoichiometric ratio, which defines the proportion of ligand to metal in a coordination complex, is a fundamental aspect of its characterization. A common and effective method for determining this ratio in solution is the continuous variation method, also known as Job's plot. This technique involves preparing a series of solutions with varying mole fractions of the metal ion and the ligand while keeping the total molar concentration constant. The absorbance of these solutions is then measured at a wavelength where the complex absorbs maximally.

By plotting the absorbance versus the mole fraction of the ligand, a curve is generated that typically shows a maximum value at the mole fraction corresponding to the stoichiometry of the complex. For instance, a peak at a mole fraction of 0.5 would indicate a 1:1 metal-to-ligand ratio, while a peak at 0.67 would suggest a 1:2 ratio.

In the study of this compound (ANU) and its N,N'-dimethyl derivative (DANU), Job's plots have been utilized to determine their stoichiometric ratios with various divalent metal ions such as Co²⁺, Ni²⁺, and Cu²⁺. researchgate.net These experiments revealed the formation of distinct metal complexes with specific stoichiometric ratios. researchgate.net

Table 1: Stoichiometric Ratios of this compound (ANU) and its Derivative (DANU) with Divalent Metal Ions

| Ligand | Metal Ion | Stoichiometric Ratio (Ligand:Metal) |

|---|---|---|

| ANU | Co²⁺ | 1:1 |

| DANU | Cu²⁺ | 2:1 |

| DANU | Ni²⁺ | 1:1 |

Calculation of Association/Binding Constants

The association constant (Kₐ), or binding constant, quantifies the equilibrium between the free reactants (metal ion and ligand) and the resulting complex in solution. A higher association constant indicates a more stable complex. A widely used spectrophotometric method for determining association constants is the Benesi-Hildebrand method. This method is applicable to complexes with a 1:1 stoichiometry and involves analyzing the changes in absorbance upon complexation.

The Benesi-Hildebrand equation is expressed as:

1 / (A - A₀) = 1 / (Kₐ * (A_{max} - A₀) * [M]) + 1 / (A_{max} - A₀)

Where:

A is the observed absorbance at a given metal ion concentration.

A₀ is the absorbance of the ligand in the absence of the metal ion.

A_{max} is the absorbance when the ligand is completely complexed.

[M] is the concentration of the metal ion.

Kₐ is the association constant.

By plotting 1 / (A - A₀) against 1 / [M], a linear relationship is obtained. The association constant can then be calculated from the slope and intercept of this plot.

For the complexes of this compound (ANU) and its derivative (DANU), Benesi-Hildebrand plots have been employed to calculate their association constants with specific metal ions. researchgate.net The results of these calculations provide valuable insights into the stability of these complexes in solution. researchgate.net

Table 2: Association Constants (Kₐ) for this compound (ANU) and its Derivative (DANU) Complexes

| Complex | Association Constant (Kₐ) in M⁻¹ |

|---|---|

| ANU-Co²⁺ | 9.524 x 10² |

| DANU-Cu²⁺ | 3.956 x 10³ |

| DANU-Ni²⁺ | 2.041 x 10³ |

Biological Activities and Mechanisms of Action of 6 Amino 5 Nitrosouracil

Antimicrobial Properties

Antibacterial Activity

There is no specific data available in the scientific literature regarding the antibacterial activity of 6-amino-5-nitrosouracil (B44844).

Mechanistic Studies of Antimicrobial Action

There is no specific data available in the scientific literature regarding the mechanistic studies of the antimicrobial action of this compound.

Anticancer Properties

Induction of Apoptosis in Cancer Cell Lines

There is no specific data available in the scientific literature regarding the induction of apoptosis in cancer cell lines by this compound.

Interaction with Molecular Targets

DNA Interaction and Adduct Formation

There is no specific data available in the scientific literature regarding the DNA interaction and adduct formation of this compound.

Enzyme Inhibition in Nucleotide Metabolism

Uracil (B121893) and its derivatives are a well-established class of compounds in cancer chemotherapy, often functioning as antimetabolites that interfere with nucleotide biosynthesis. These agents can inhibit key enzymes required for the production of DNA and RNA precursors, thereby halting the proliferation of rapidly dividing cancer cells. For instance, hybridization of the uracil scaffold with other heterocyclic moieties like imidazole (B134444), oxadiazole, and indole (B1671886) has yielded derivatives capable of inhibiting crucial enzymes in nucleotide synthesis pathways researchgate.net.

While this compound belongs to this broader family of pyrimidine (B1678525) analogues, specific studies detailing its direct inhibition of enzymes within the nucleotide metabolism pathway are not extensively documented in the available literature. Its primary role in research has often been as a versatile precursor for the synthesis of other complex heterocyclic systems, such as substituted xanthines, through the reduction of its nitroso group to form a reactive 5,6-diaminouracil (B14702) intermediate researchgate.netthieme-connect.de. However, the general principle that uracil derivatives possess potential as anticancer agents often implies an interaction with nucleotide metabolic pathways, a common target for this class of compounds researchgate.net.

Reactive Oxygen Species (ROS) Generation

A significant mechanism of action proposed for derivatives of this compound involves the modulation of the cellular redox environment through the generation of Reactive Oxygen Species (ROS). ROS are chemically reactive molecules containing oxygen that, at elevated levels, can induce oxidative stress and lead to cellular damage and apoptosis (programmed cell death).

This mechanism is particularly evident in the study of metal complexes involving this compound derivatives. For example, certain Rhenium(I) complexes are believed to trigger apoptosis in cancer cells specifically through an ROS-mediated pathway . The introduction of a metal center to the uracil ligand appears to be a key factor in promoting this activity. This suggests that while the uracil derivative provides the structural backbone for targeting cells, the coordinated metal ion may be crucial for catalyzing the production of cytotoxic ROS, representing a targeted strategy to induce cancer cell death.

Selective Cytotoxicity towards Cancer Cells

Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines, with studies often highlighting a degree of selectivity for cancer cells over normal cells. The modification of the 6-aminouracil (B15529) structure is a widely explored strategy for developing novel anticancer agents scirp.orgtandfonline.com.

The incorporation of metal ions to create complexes with this compound derivatives has been shown to significantly augment their cytotoxic potency. Studies involving Copper(II), Gold(III), and Palladium(II) complexes have reported a stronger inhibitory effect on the proliferation of cancer cells compared to normal cells researchgate.net.

A specific Rhenium(I) complex, fac-[ReCl(CO)3(DANU)] (where DANU is 6-amino-1,3-dimethyl-5-nitrosouracil), has been evaluated for its antiproliferative activity against a panel of human tumor cell lines, showing inhibitory effects and underscoring the potential of organometallic derivatives in cancer therapy mdpi.comiiarjournals.org.

| Compound Derivative | Cancer Cell Line | Cell Line Origin | Observed Activity |

|---|---|---|---|

| fac-[ReCl(CO)3(DANU)] | MCF-7 | Human Breast Cancer | Antiproliferative |

| fac-[ReCl(CO)3(DANU)] | EVSA-T | Human Breast Cancer | Antiproliferative |

Structure-Activity Relationship Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate how a molecule's chemical structure influences its biological activity. For this compound and its analogues, SAR studies have provided critical insights for designing derivatives with enhanced therapeutic potential mdpi.com.

Key findings from SAR studies on this class of compounds include:

Role of the 5-Nitroso Group : The nitroso moiety at the C5 position of the uracil ring is a critical functional group. Comparisons with analogues lacking this group, such as 6-Amino-1,3-dimethyluracil, indicate that the nitroso group is essential for many of the observed biological activities .

Influence of Substitutions : Modifications at various positions on the uracil ring can significantly impact cytotoxic effects. For example, the introduction of a hydrophilic side chain on the 6-amino group of related 5-cinnamoyl-6-aminouracils was found to confer cytotoxic activity against L1210 leukemia cells in vitro nih.gov.

Enhancement via Metal Complexation : A recurring theme in the SAR of this compound is the substantial enhancement of cytotoxicity upon formation of metal complexes. The coordination of metal ions such as Rhenium(I), Copper(II), and Gold(III) with the uracil derivative often leads to a more potent anticancer agent than the organic ligand by itself researchgate.net. This suggests that the complex as a whole possesses a mechanism of action that is more effective than its individual components.

These studies guide the rational design of new uracil-based compounds, where modifications to the core structure are systematically made to optimize potency and selectivity nih.gov.

Analytical and Spectroscopic Characterization of 6 Amino 5 Nitrosouracil

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is instrumental in confirming the presence of key functional groups in 6-amino-5-nitrosouracil (B44844) and its derivatives. The analysis of the IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the molecule's bonds. For instance, the IR spectrum of the related compound 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) shows distinct peaks that are crucial for its identification.

Key vibrational modes observed in the IR spectra of this compound derivatives include N-H stretching vibrations from the amino group, typically found around 3300 cm⁻¹. The spectrum also features strong absorption bands corresponding to the carbonyl (C=O) and nitroso (N=O) groups, which are generally observed in the region of 1650–1750 cm⁻¹. The presence of these characteristic peaks provides clear evidence for the uracil (B121893) backbone, the amino substituent, and the nitroso group. The characterization of this compound derivatives has been successfully accomplished using Fourier transform infrared spectroscopy (FTIR), which confirms the presence of the expected functional groups.

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3300 | Amino (-NH₂) |

Data sourced from studies on 6-amino-1,3-dimethyl-5-nitrosouracil.

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman spectral data for this compound is not extensively detailed in the provided context, the technique is frequently used in the vibrational analysis of related uracil derivatives. For example, Laser Raman spectroscopy has been employed to study the vibrational fundamentals of similar compounds like 6-amino-5-nitroso-2-thiouracil. For derivatives such as 6-amino-1,3-dimethyl-5-nitrosouracil, Raman spectroscopy is considered an essential analytical technique for full structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds like this compound in solution. It provides detailed information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy is used to identify the hydrogen atoms within a molecule. For derivatives of this compound, the ¹H NMR spectrum provides distinct signals for the protons of the amino and methyl groups. In the case of 6-amino-1,3-dimethyl-5-nitrosouracil, the chemical shifts in the ¹H NMR spectrum confirm the structure. Changes in the chemical shifts of the amino group protons upon complexation with metal ions can also confirm coordination sites.

Table 2: ¹H NMR Spectral Data for 6-Amino-1,3-dimethyl-5-nitrosouracil

| Chemical Shift (δ) | Multiplicity | Assignment | Solvent |

|---|---|---|---|

| ~2.95 ppm | Singlet | Methyl groups (-CH₃) | DMSO-d₆ |

Data is for the derivative 6-amino-1,3-dimethyl-5-nitrosouracil.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. This technique is used alongside ¹H NMR to confirm the connectivity of functional groups in this compound derivatives. While specific assigned ¹³C NMR chemical shifts for this compound are not detailed in the search results, the technique is a standard method for the characterization of such compounds. For related pyrimidine (B1678525) structures, ¹³C NMR spectroscopy has been a key method for structural investigation.

For more complex structural assignments and to unambiguously confirm connectivity, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to cross-validate the structures of this compound derivatives. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) are utilized in the structural confirmation of complex molecules derived from uracil precursors, allowing for the determination of long-range carbon-proton correlations. Although specific NOESY (Nuclear Overhauser Effect Spectroscopy) data for this compound was not found, it is a standard technique for determining spatial proximity between atoms.

Resolution of Spectral Data Discrepancies

Discrepancies in the spectral data of this compound and its derivatives often arise from the compound's capacity to exist in multiple tautomeric forms. Tautomerism, particularly the equilibrium between nitroso-oximino and keto-enol forms, can be significantly influenced by the compound's environment, such as the solvent and pH. This results in variations in spectroscopic signatures, including shifts in UV-Vis absorption maxima and changes in NMR spectra.

The resolution of these discrepancies requires a multi-faceted analytical approach. For instance, pH-dependent UV-Vis spectroscopy can help identify the different ionic species present in solution at various pH levels. Meanwhile, X-ray crystallography provides a definitive depiction of the compound's structure in the solid state, resolving any ambiguity about the dominant tautomeric form in the crystal lattice. By comparing computational simulations with experimental data from techniques like FT-IR and XRD, researchers can assign specific vibrational frequencies and structural features to the correct tautomeric forms, thereby clarifying the compound's behavior under different conditions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. This technique provides the mass-to-charge ratio of the molecular ion, which should correspond to the calculated molecular weight of the compound. The molecular formula of this compound is C₄H₄N₄O₃, with a computed molecular weight of approximately 156.10 g/mol . nih.gov Mass spectrometry data helps to verify this molecular formula. researchgate.net For applications involving liquid chromatography coupled with mass spectrometry (LC-MS), the choice of mobile phase is crucial; formic acid is often used as a replacement for phosphoric acid to ensure compatibility. sielc.com

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄O₃ | nih.gov |

| Molecular Weight | 156.10 g/mol | nih.gov |

| Exact Mass | 156.02834000 Da | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light provides information about the conjugated systems and functional groups present. researchgate.net The UV-Vis spectrum of this compound is characterized by specific absorption bands that are sensitive to the chemical environment. nih.gov Detailed studies of related amino-substituted uracils demonstrate that the position and intensity of these absorption bands are significantly influenced by the substitution pattern on the uracil ring. nih.gov

Absorption Maxima and Solvent Effects

The absorption maximum (λmax) of this compound and its derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For example, a derivative, 6-amino-5-nitroso-3-methyluracil, exhibits a maximum absorption at approximately 268 nm. The interaction between the solute molecule and solvent molecules can alter the energy levels of the electronic states, leading to a shift in the absorption wavelength. In polar solvents, the electron-withdrawing effects of substituents can be amplified, potentially causing a bathochromic (red) or hypsochromic (blue) shift. Studies on analogous compounds have shown that changes in solvent from methanol (B129727) to chloroform (B151607) to DMF can result in significant shifts in λmax. biointerfaceresearch.com

pH-Dependent Spectral Shifts

The UV-Vis absorption spectrum of this compound is notably dependent on the pH of the solution. Changes in pH can lead to the protonation or deprotonation of the amino and uracil ring nitrogen atoms, altering the electronic structure of the molecule and causing shifts in the absorption maxima. mdpi.comrsc.org These pH-dependent spectral shifts are indicative of the presence of different tautomeric or ionic forms of the molecule in solution. This property is not only crucial for understanding the fundamental chemistry of the compound but is also utilized in studies of its complexation with metal ions, where spectral changes signal the formation of metal-ligand complexes. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique has been successfully used to elucidate the solid-state structure of this compound and its derivatives. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map, which reveals the positions of individual atoms, bond lengths, and bond angles. wikipedia.org For instance, a single-crystal X-ray study of 6-amino-1,3-dimethyl-5-nitrosouracil (a derivative) confirmed its crystalline nature and the presence of a water molecule within the crystal lattice. researchgate.net This technique is invaluable for confirming the specific tautomeric form present in the solid state and understanding intermolecular interactions like hydrogen bonding.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. This analysis provides the empirical formula of the compound and serves as a crucial check for purity. researchgate.net The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₄H₄N₄O₃. A close agreement, typically within a deviation of less than 0.4%, confirms the elemental composition of the synthesized compound.

Theoretical Elemental Composition of this compound (C₄H₄N₄O₃)

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 30.78% |

| Hydrogen | H | 1.008 | 2.58% |

| Nitrogen | N | 14.007 | 35.89% |

| Oxygen | O | 15.999 | 30.75% |

Applications of 6 Amino 5 Nitrosouracil in Synthetic Organic Chemistry

Precursor in the Synthesis of Complex Organic Molecules

6-Amino-5-nitrosouracil (B44844) is a versatile precursor in the synthesis of various complex organic molecules due to the reactivity of its amino and nitroso functional groups. This reactivity is fundamental in constructing more elaborate heterocyclic structures. A significant application is its role as a starting material for 6-amino-5-carboxamidouracils. nih.govfrontiersin.org These carboxamidouracils are themselves crucial building blocks for other complex molecules. nih.govfrontiersin.org

The synthesis of these complex structures often involves the reduction of the nitroso group on the this compound ring to form a 5,6-diaminouracil (B14702) intermediate. biointerfaceresearch.comnih.gov This diamino derivative is highly reactive and can be condensed with various reagents to create fused heterocyclic systems. For instance, treatment of 1-substituted-6-aminouracils involves nitrosation to yield the 5-nitroso compound, which is then reduced and subsequently cyclized to form fused pyrimidines. researchgate.net

The chemical transformations involving this compound derivatives are diverse. For example, treatment of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) with benzylidenetriphenylphosphoranes leads to the formation of theophylline (B1681296) derivatives, demonstrating its utility in creating purine (B94841) structures. rsc.org The compound's ability to undergo cyclization reactions is a key feature, making it an important intermediate in the preparation of a wide range of biologically and industrially significant compounds.

Intermediate in the Formation of Pharmaceutical and Agrochemical Compounds

In the pharmaceutical industry, this compound and its derivatives serve as key intermediates in the synthesis of widely used methylxanthines, such as caffeine (B1668208) and theophylline. cphi-online.com The synthesis of these compounds often follows the Traube purine synthesis pathway, where a 6-aminopyrimidine is the starting point. The process involves nitrosation of a 6-aminouracil (B15529) derivative to introduce the nitroso group at the 5-position, creating the this compound intermediate. biointerfaceresearch.comnih.gov This intermediate is then typically reduced to form a 5,6-diaminouracil, which is subsequently cyclized to construct the purine ring system characteristic of caffeine and theophylline. biointerfaceresearch.comnih.gov

The specific arrangement of functional groups in this compound, particularly the electron-withdrawing nitroso group adjacent to the amino group, imparts the distinct chemical reactivity that makes it a valuable intermediate. Beyond its well-established role in synthesizing xanthines, the compound is also noted as an intermediate for agrochemicals. cphi-online.com

| Starting Material | Intermediate | Final Product | Application |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | 6-Amino-1,3-dimethyl-5-nitrosouracil | Caffeine | Pharmaceutical |

| 6-Amino-1,3-dimethyluracil | 6-Amino-1,3-dimethyl-5-nitrosouracil | Theophylline | Pharmaceutical |

| 1,3-Dialkylsubstituted-6-aminouracil | 6-Amino-1,3-dialkyl-5-nitrosouracil | Various 1,3,8-trisubstituted xanthines | Pharmaceutical |

Role in the Development of Xanthine-based Bioactive Molecules

This compound is a cornerstone in the synthesis of xanthine-based bioactive molecules. Xanthines are recognized as privileged structures in medicinal chemistry, with natural products like caffeine and theophylline being prominent examples. nih.gov The classical and widely used method for preparing the purine scaffold of xanthines is the Traube purine synthesis, which heavily relies on 6-amino-5-nitrosopyrimidine intermediates.

The synthetic pathway typically begins with the nitrosation of a 6-aminouracil derivative at the C5 position to yield this compound. biointerfaceresearch.comnih.gov This step is crucial for introducing the necessary nitrogen functionality. The nitroso group is then reduced, commonly using reagents like sodium dithionite (B78146) or through catalytic hydrogenation, to produce the highly reactive 5,6-diaminouracil. biointerfaceresearch.comnih.gov

This 5,6-diaminouracil is the direct precursor to the xanthine (B1682287) core. nih.govfrontiersin.org It can be condensed with various reagents such as carboxylic acids, aldehydes, or formamide (B127407) to form the second ring of the purine system, leading to a diverse array of 8-substituted xanthines. nih.govbiointerfaceresearch.comnih.gov For example, 8-phenylxanthine (B3062520) derivatives have been synthesized through the ring closure of this compound with various benzaldehydes. researchgate.net This versatility allows for the creation of a wide range of xanthine derivatives that are investigated for various biological activities, including as adenosine (B11128) receptor antagonists and dipeptidylpeptidase 4 (DPP-4) inhibitors. nih.govfrontiersin.org

| Starting 6-Aminouracil Derivative | Reaction Step 1 | Intermediate | Reaction Step 2 | Xanthine Precursor |

|---|---|---|---|---|

| 1,3-Dialkyl-6-aminouracil | Nitrosation (e.g., NaNO2, CH3COOH) | 6-Amino-1,3-dialkyl-5-nitrosouracil | Reduction (e.g., H2, Pd/C) | 1,3-Dialkyl-5,6-diaminouracil |

| 6-Amino-3-propyluracil | Nitrosation | 6-Amino-5-nitroso-3-propyluracil | Reduction | 5,6-Diamino-3-propyluracil |

| 6-Aminouracil | Nitrosation (e.g., NaNO2, Acetic Acid) | This compound | Reduction (e.g., Sodium Dithionite) | 5,6-Diaminouracil |

Advanced Research Considerations and Future Directions

Computational Chemistry and Molecular Modeling for Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering pathways to design and screen novel therapeutic agents with greater efficiency. researchgate.netnih.gov These methods, which range from quantum mechanics (QM) to molecular dynamics (MD), allow for the in-silico investigation of molecular structures, properties, and interactions, thereby accelerating the identification of promising drug candidates. nih.govrjpbr.com For 6-amino-5-nitrosouracil (B44844) and its analogues, computational approaches are pivotal in elucidating electronic properties, reaction mechanisms, and potential interactions with biological targets.